Tocofersolan

Description

Propriétés

IUPAC Name |

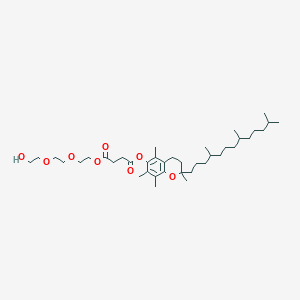

1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVHRJWUAMIIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Tocofersolan

An In-depth Technical Guide to the Physicochemical Properties of Tocofersolan

Introduction

This compound, also known as D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) or Vitamin E TPGS, is a synthetic, water-soluble derivative of natural vitamin E.[1] It is synthesized by the esterification of the acid group of D-α-tocopheryl acid succinate with polyethylene glycol (PEG) 1000.[2] This modification results in an amphipathic, nonionic surfactant composed of a lipophilic α-tocopherol moiety and a hydrophilic polyethylene glycol chain, linked by a succinate ester.[3][4] This unique structure grants this compound its water-soluble properties, a stark contrast to natural vitamin E which is fat-soluble.[1]

Due to its surfactant properties, this compound is widely utilized in pharmaceutical formulations as a solubilizer, emulsifier, absorption enhancer, and as a vehicle for lipid-based drug delivery systems.[2][5][6] It is particularly valuable for improving the bioavailability of poorly water-soluble drugs.[5][6] At low concentrations, it forms micelles in aqueous solutions, which can encapsulate lipophilic compounds and facilitate their absorption.[3][4]

This guide provides a detailed overview of the core physicochemical properties of this compound, outlines the experimental methodologies used for their determination, and presents logical workflows and structural representations to aid researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The key physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its material properties.

| Property | Value | References |

| Synonyms | D-α-Tocopheryl Polyethylene Glycol Succinate, TPGS, Vitamin E TPGS | [2][7][8] |

| CAS Number | 9002-96-4 | [2][3] |

| Molecular Formula | (C₂H₄O)nC₃₃H₅₄O₅ | [1][2][3] |

| Molecular Weight | Variable; approximately 1513 g/mol (for PEG 1000) | [1][9] |

| Physical State | Waxy solid below 34°C; Viscous liquid above 38°C | [2][9][10] |

| Appearance | Off-white to light yellow or yellowish | [6][9][10] |

| Melting Point | 34-38 °C | [2][3][10] |

| Critical Micelle Concentration (CMC) | 0.02 mM to 0.06 mmol/l (approx. 0.03-0.09 mg/mL) | [3][8][10] |

| LogP (Octanol-Water Partition Coeff.) | 8.388 - 9.745 (estimated) | [2][10] |

| Density | ~1.01 g/cm³ | [10] |

| Boiling Point | 662.7 °C at 760 mmHg | [10] |

| Flash Point | 195.4 °C | [10] |

| Refractive Index | 1.496 | [10] |

| UV/Vis Absorption (λmax) | 205, 284 nm | [7][8] |

| Stability | Stable at ambient room temperature for up to 4 years. | [2][7] |

| Storage | Store at -20°C for long-term stability or 2-8°C. Keep in a cool, dry, well-closed container away from light and heat. | [2][6][7] |

Solubility Profile

This compound's amphipathic nature governs its solubility in various solvents. It is notably water-soluble, a key feature distinguishing it from its parent compound, vitamin E.

| Solvent | Solubility | References |

| Water / H₂O | 1 g / 10 mL (100 mg/mL); forms a clear to faintly turbid solution. | [2][9][11] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [7][8] |

| Ethanol | ~15 mg/mL to 50 mg/mL | [7][8][9] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL to 100 mg/mL | [7][8][9] |

| Dimethyl Formamide (DMF) | ~10 mg/mL | [7][8] |

Note: For organic solvents and concentrated aqueous solutions, the use of ultrasonication may be required to aid dissolution.[9] Aqueous solutions are most stable in a pH range of 4.5–7.5 and are not recommended for storage for more than one day.[2][7]

Structural and Functional Diagrams

The following diagrams illustrate the molecular structure, micellar formation, and a general workflow for characterizing this compound.

Caption: Conceptual structure of a this compound molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 9002-96-4 [chemicalbook.com]

- 3. Tocophersolan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. hsfbiotech.com [hsfbiotech.com]

- 6. Suzhou Health Chemicals Co., Ltd.-Tocofersolan; Tocopherosolan; TPGS; Vitamin E-TPGS [healthchems.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | polyethylene glycol analogue of α-tocopherol | CAS# 9002-96-4 | Vitamin E-TPGS; D –α-Tocopherol PEG 1000 succinate; TPGS | InvivoChem [invivochem.com]

- 11. Tocophersolan - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Tocofersolan

Tocofersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E. Its amphipathic nature, possessing both a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it a valuable excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. This technical guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis.

Chemical Structure

This compound is synthesized by the esterification of the succinate ester of d-alpha-tocopherol with polyethylene glycol.[1] The resulting molecule is a complex mixture, primarily consisting of the monoester of d-alpha-tocopheryl succinate with polyethylene glycol 1000.[2]

IUPAC Name: α-[4-[[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl]oxy]-1,4-dioxobutyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)

CAS Number: 9002-96-4[1]

The chemical structure of the main component of this compound is visualized in the diagram below.

Caption: Chemical Structure of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound and its intermediate, d-alpha-tocopheryl succinate.

| Property | d-alpha-Tocopheryl Succinate | This compound (Vitamin E TPGS) |

| Molecular Formula | C₃₃H₅₄O₅ | (C₂H₄O)nC₃₃H₅₄O₅ |

| Molecular Weight | 530.79 g/mol | ~1513 g/mol (for PEG 1000)[1] |

| Appearance | White to off-white crystalline powder | White to light brown waxy solid |

| Melting Point | 76-78 °C | 37-41 °C |

| Solubility | Insoluble in water, soluble in ethanol, acetone, and vegetable oils | Soluble in water, miscible with oils |

| Purity | >96% | Contains not less than 25.0% of d-alpha tocopherol[2] |

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Step 1: Synthesis of d-alpha-Tocopheryl Succinate. This step involves the esterification of d-alpha-tocopherol with succinic anhydride.

-

Step 2: Synthesis of this compound. This is the final step, where d-alpha-tocopheryl succinate is esterified with polyethylene glycol (typically PEG 1000).

The overall synthesis workflow is depicted in the following diagram.

Caption: this compound Synthesis Workflow.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on methodologies described in the scientific and patent literature.

This procedure is adapted from a patented method.[3]

Materials:

-

d-alpha-tocopherol

-

Succinic anhydride

-

Triethylamine (catalyst)

-

Petroleum ether (solvent)

-

Hydrochloric acid (for neutralization)

-

Purified water

Procedure:

-

Charge a reaction vessel with d-alpha-tocopherol and petroleum ether. The mass ratio of d-alpha-tocopherol to petroleum ether is typically 1:2.

-

Add succinic anhydride to the mixture. The molar ratio of d-alpha-tocopherol to succinic anhydride is approximately 1:1.2.

-

Add triethylamine as a catalyst, typically at 5% of the mass of d-alpha-tocopherol.

-

Heat the reaction mixture to 50-65 °C and maintain with stirring for approximately 6 hours.

-

After the reaction is complete, cool the mixture and transfer it to a washing vessel.

-

Neutralize the triethylamine by adding 30% hydrochloric acid until the pH is less than 3.

-

Wash the organic phase repeatedly with purified water (3-5 times) until the aqueous phase is neutral.

-

Separate the organic phase and remove the petroleum ether under reduced pressure to yield d-alpha-tocopheryl succinate.

-

The crude product can be further purified by crystallization from a suitable solvent like n-hexane.

Quantitative Data from an Exemplary Synthesis: [4]

-

Reactants: 400g of natural Vitamin E (94.5% purity), 120g of succinic anhydride.

-

Catalyst and Solvent: 6g of Dimethylaminopyridine, 10g of zinc powder, 1.2 L of n-hexane, and 60ml of DMSO.

-

Reaction Conditions: 60 °C for 6.5 hours.

-

Yield: 443.5g of d-alpha-tocopheryl succinate (98.7% purity), corresponding to a yield of 95.2%.

This procedure is based on a method described in a U.S. patent.[5]

Materials:

-

d-alpha-tocopheryl succinate (from Step 1)

-

Polyethylene glycol 1000 (PEG 1000)

-

Sulfuric acid (catalyst)

-

Toluene (solvent)

Procedure:

-

Dissolve d-alpha-tocopheryl succinate and polyethylene glycol 1000 in toluene in a reaction flask.

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Heat the reaction mixture and carry out the esterification reaction, typically for about 2 hours. Water produced during the reaction can be removed azeotropically.

-

Upon completion, cool the reaction mixture.

-

The crude product is then subjected to an extraction process to remove the catalyst and any unreacted starting materials.

-

The organic solvent (toluene) is removed under vacuum (e.g., using a rotary evaporator) to yield the crude this compound product.

-

Further purification steps may be employed to achieve the desired product quality.

A more recent patented method describes a solid-phase synthesis approach using Merrifield resin, which can lead to a higher yield and purity of the monoester.[6] This method involves first attaching PEG1000 to the resin, followed by reaction with d-alpha-tocopheryl succinate, and finally cleaving the product from the resin. This approach reports a yield of up to 99% for the TPGS monoester.[5]

References

- 1. D-alpha tocopherol polyethylene glycol 1000 succinate [Vitamin E TPGS (N)] | Vita Actives [vitaactives.com]

- 2. Vitamin E Polyethylene Glycol Succinate [doi.usp.org]

- 3. Preparation method of high-purity d-alpha-succinate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104592191A - Method for synthesizing tocopherol succinate - Google Patents [patents.google.com]

- 5. CN108676157B - A kind of preparation method of d-alpha-tocopherol polyethylene glycol succinate - Google Patents [patents.google.com]

- 6. Preparation method of d-alpha-tocopherol polyethylene glycol succinate - Eureka | Patsnap [eureka.patsnap.com]

In Vitro Cytotoxicity of Tocofersolan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-α-tocopheryl polyethylene glycol 1000 succinate (Tocofersolan, TPGS) is a water-soluble derivative of natural vitamin E. Initially developed as a solubilizing agent and absorption enhancer for poorly water-soluble drugs, recent in vitro studies have revealed its intrinsic cytotoxic activity against various cancer cell lines. This has garnered significant interest in its potential as a standalone anticancer agent or as a component of advanced drug delivery systems to enhance the efficacy of chemotherapeutics. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, detailing its effects on cancer cell viability, the underlying molecular mechanisms, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The IC50 values of this compound vary depending on the cell line, exposure time, and the specific assay used.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |

| HepG2 | Liver Cancer | 24 | >800 |

| 48 | 291.43 | ||

| A549 | Lung Cancer | 24 | >800 |

| 48 | 200.08 | ||

| MCF-7 | Breast Cancer | 24 | 205.21 |

| 48 | 100.26 | ||

| MCF-7-ADR | Doxorubicin-resistant Breast Cancer | 24 | 153.97 |

| 48 | 83.65 | ||

| HeLa | Cervical Cancer | 24 | >800 |

| 48 | 258.51 | ||

| HCT116 | Colon Cancer | 24 | 114.33 |

| 48 | 70.11 | ||

| PC-3M | Prostate Cancer | 24 | >800 |

| 48 | 224.26 |

Data summarized from a study by Zhang et al. (2023). The cytotoxicity was determined using the MTT assay.[1]

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death). This is achieved via the modulation of several key signaling pathways.

Inhibition of the PI3K/Akt Pathway and Downregulation of Anti-Apoptotic Proteins

In breast cancer cell lines, this compound has been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that promotes cell survival.[2] This inhibition leads to the downregulation of anti-apoptotic proteins such as Survivin and Bcl-2.[2] The decrease in these proteins shifts the cellular balance towards apoptosis.

References

- 1. Exploration of the inhibition action of TPGS on tumor cells and its combined use with chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-alpha-tocopheryl polyethylene glycol succinate (TPGS) induces cell cycle arrest and apoptosis selectively in Survivin-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tocofersolan as a P-glycoprotein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E. Beyond its primary use as a vitamin E supplement and a pharmaceutical excipient to enhance the solubility and bioavailability of poorly soluble drugs, this compound has emerged as a potent inhibitor of the P-glycoprotein (P-gp) efflux pump.[1][2][3] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs by limiting their absorption and distribution.[2][3] This technical guide provides an in-depth overview of this compound's role as a P-gp inhibitor, detailing its mechanism of action, experimental evidence from in vitro studies, and relevant protocols for its evaluation.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux transporter located in the cell membranes of various tissues, including the intestine, blood-brain barrier, liver, and kidney. Its primary function is to protect cells from xenobiotics by actively pumping a wide range of structurally diverse compounds out of the cell. In cancer, the overexpression of P-gp is a major mechanism of multidrug resistance, as it reduces the intracellular concentration of chemotherapeutic agents, rendering them ineffective. Therefore, the development of P-gp inhibitors is a critical strategy to overcome MDR and improve the efficacy of cancer therapies.

This compound: A P-glycoprotein Inhibitor

This compound has been extensively studied for its ability to inhibit P-gp function. It is a non-ionic surfactant composed of a lipophilic α-tocopherol head and a hydrophilic polyethylene glycol (PEG) tail, linked by a succinate group.[4] This amphipathic nature is believed to be crucial for its interaction with the cell membrane and P-glycoprotein.

Mechanism of P-glycoprotein Inhibition

The primary mechanism by which this compound inhibits P-gp is through the inhibition of its ATPase activity .[2][5][6] P-gp relies on the energy derived from ATP hydrolysis to actively transport substrates out of the cell. This compound has been shown to interfere with this process, though it does not appear to be a substrate for P-gp itself, nor does it act as a competitive inhibitor for substrate binding.[5] Molecular docking and dynamics simulations suggest that this compound and its derivatives may bind to the ATP-binding sites of P-gp, thereby preventing ATP hydrolysis and inhibiting the transporter's function.[4]

Another proposed mechanism involves the alteration of the cell membrane environment . Some studies suggest that this compound may modulate the fluidity of the lipid bilayer, which could indirectly affect the conformation and function of membrane-embedded proteins like P-gp.[1] However, other research indicates that significant changes in membrane fluidity only occur at concentrations much higher than those required for P-gp inhibition, suggesting that ATPase inhibition is the more dominant mechanism.[2][6]

dot

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Experimental Evidence and Protocols

The P-gp inhibitory activity of this compound has been demonstrated in numerous in vitro studies. These experiments typically involve cell lines that overexpress P-gp and utilize known P-gp substrates.

Cytotoxicity Assays

These assays assess the ability of this compound to reverse multidrug resistance by measuring the cytotoxicity of a chemotherapeutic agent in the presence and absence of the inhibitor.

-

Principle: In P-gp overexpressing cells, the cytotoxic drug is pumped out, leading to cell survival. This compound inhibits this efflux, increasing the intracellular drug concentration and enhancing cytotoxicity.

-

Typical Protocol:

-

Cell Culture: Culture P-gp overexpressing cells (e.g., NIH 3T3 cells transfected with the human MDR1 cDNA) and their parental non-resistant counterparts.

-

Treatment: Expose the cells to a range of concentrations of a cytotoxic P-gp substrate (e.g., doxorubicin, paclitaxel, vinblastine) with and without a fixed, non-toxic concentration of this compound.[3]

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Determine cell viability using a standard method such as the MTT assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) of the cytotoxic drug in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of this compound indicates reversal of resistance.

-

dot

Caption: Workflow for a typical cytotoxicity assay.

Cellular Accumulation Assays

These assays directly measure the effect of this compound on the intracellular accumulation of a fluorescent P-gp substrate.

-

Principle: P-gp actively transports fluorescent substrates like rhodamine 123 out of the cell, resulting in low intracellular fluorescence. This compound inhibits this efflux, leading to increased intracellular accumulation of the fluorescent substrate.

-

Typical Protocol:

-

Cell Culture: Seed P-gp overexpressing cells in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes).

-

Substrate Loading: Add a fluorescent P-gp substrate (e.g., rhodamine 123) to the wells and incubate for a specific time (e.g., 30-90 minutes), protected from light.

-

Washing: Wash the cells with cold buffer to remove extracellular substrate.

-

Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer or quantify using flow cytometry.

-

Data Analysis: Compare the fluorescence intensity in this compound-treated cells to the control cells. An increase in fluorescence indicates inhibition of P-gp.

-

Bidirectional Transport Assays (Caco-2 Permeability Assay)

This assay uses a polarized epithelial cell monolayer, such as Caco-2 cells, which naturally express P-gp, to assess the effect of this compound on the directional transport of a P-gp substrate.

-

Principle: P-gp in the apical membrane of Caco-2 cells actively transports substrates from the basolateral to the apical compartment. This compound inhibits this transport, leading to a decrease in the basolateral-to-apical flux and an increase in the apical-to-basolateral flux.

-

Typical Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for approximately 21 days to form a differentiated and polarized monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

Apical to Basolateral (A→B) Transport: Add a P-gp substrate (e.g., paclitaxel, digoxin) with and without this compound to the apical chamber and fresh buffer to the basolateral chamber.

-

Basolateral to Apical (B→A) Transport: Add the P-gp substrate with and without this compound to the basolateral chamber and fresh buffer to the apical chamber.

-

-

Sampling: At specified time points, collect samples from the receiver chamber.

-

Quantification: Analyze the concentration of the P-gp substrate in the samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)). A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.

-

dot

Caption: Workflow for a Caco-2 permeability assay.

P-gp ATPase Activity Assay

This biochemical assay directly measures the effect of this compound on the ATP hydrolysis activity of P-gp.

-

Principle: P-gp exhibits a basal level of ATPase activity that is stimulated in the presence of its substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

-

Typical Protocol:

-

Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.

-

Assay Reaction: In a multi-well plate, combine the P-gp-containing membranes with an ATP regeneration system, a buffer, and the test compound (this compound) at various concentrations. Include a known P-gp substrate (e.g., verapamil) to measure stimulated ATPase activity and a known inhibitor (e.g., sodium orthovanadate) as a control.

-

Initiation: Start the reaction by adding MgATP.

-

Incubation: Incubate at 37°C for a defined period.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based reagent).

-

Data Analysis: Calculate the rate of ATP hydrolysis. A decrease in the substrate-stimulated ATPase activity in the presence of this compound confirms its inhibitory effect.

-

Quantitative Data on this compound's P-gp Inhibition

The inhibitory potency of this compound is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the P-gp activity by 50%. The reported IC50 values can vary depending on the experimental system, the P-gp substrate used, and the specific assay conditions.

| Assay Type | Cell Line / System | P-gp Substrate | Reported Effect of this compound (TPGS) | Reference |

| Cytotoxicity | NIH 3T3 cells transfected with human MDR1 cDNA | Doxorubicin, Vinblastine, Paclitaxel, Colchicine | Enhanced cytotoxicity in resistant cells to levels comparable to parental cells. | [3] |

| Bidirectional Transport | HCT-8 and Caco-2 cells | Rhodamine 123, Paclitaxel | Blocked P-gp mediated transport in a dose-responsive manner. | [3] |

| Bidirectional Transport | Rat Ileum | Paclitaxel | Showed a concentration-dependent increase in A-B permeability and decrease in B-A permeability. | [7] |

| Cellular Accumulation | MCF-7/Adr (doxorubicin-resistant) | Doxorubicin | Co-incubation with TPGS increased the intracellular accumulation of doxorubicin. | [3] |

| ATPase Activity | P-gp expressing membranes | Verapamil (stimulator) | Inhibited verapamil-stimulated P-gp ATPase activity. | [2] |

Conclusion

This compound is a well-documented inhibitor of P-glycoprotein, primarily acting through the inhibition of its ATPase activity. This inhibitory action has significant implications for overcoming multidrug resistance in cancer and for improving the oral bioavailability of drugs that are P-gp substrates. The experimental protocols detailed in this guide provide a framework for researchers to evaluate the P-gp inhibitory potential of this compound and other compounds. The continued investigation into the precise molecular interactions between this compound and P-gp will further aid in the design of more effective drug delivery systems and therapeutic strategies.

References

- 1. α-Tocopherols modify the membrane dipole potential leading to modulation of ligand binding by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of P-glycoprotein by D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Vitamin E TPGS P-glycoprotein inhibition mechanism: influence on conformational flexibility, intracellular ATP levels, and role of time and site of access - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Tocofersolan: A Multifaceted Agent for Overcoming Multidrug Resistance in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E that has emerged as a promising agent to counteract MDR. This technical guide provides an in-depth overview of the mechanisms by which this compound overcomes multidrug resistance, with a focus on its interaction with P-gp and its influence on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel strategies to circumvent chemotherapy resistance.

Introduction to Multidrug Resistance and this compound

Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated chemotherapeutic agents.[1] The overexpression of efflux pumps, particularly P-gp (encoded by the ABCB1 gene), is a hallmark of MDR.[2][3] P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide range of cytotoxic drugs from the cell, including taxanes, anthracyclines, and vinca alkaloids.[4]

This compound (TPGS) is a synthetic, water-soluble form of vitamin E, developed by the esterification of D-α-tocopheryl succinate with polyethylene glycol 1000.[5] Initially utilized as a pharmaceutical excipient to enhance the solubility and bioavailability of poorly water-soluble drugs, this compound has demonstrated intrinsic biological activity, most notably its ability to inhibit P-gp and reverse MDR.[2][6]

Mechanisms of this compound-Mediated MDR Reversal

This compound employs a multi-pronged approach to overcome multidrug resistance, primarily centered on the inhibition of P-glycoprotein function. The key mechanisms are detailed below.

Inhibition of P-glycoprotein ATPase Activity

The efflux function of P-gp is intrinsically linked to its ATPase activity. This compound has been shown to be a potent inhibitor of P-gp's ATPase activity.[7] This inhibition is thought to occur through a non-competitive or uncompetitive mechanism, suggesting that this compound does not directly compete with the drug substrate for binding to P-gp but rather interferes with the ATP hydrolysis cycle that powers the pump.[7] By disrupting the energy source for P-gp, this compound effectively disables its ability to expel chemotherapeutic drugs from the cancer cell.

Modulation of Cell Membrane Fluidity

Early hypotheses suggested that this compound might alter the fluidity of the cell membrane, thereby indirectly affecting the function of the membrane-embedded P-gp. However, studies have shown that changes in membrane fluidity only occur at this compound concentrations significantly higher than those required to inhibit P-gp-mediated efflux, indicating that this is likely not the primary mechanism of action.[8]

Inhibition of Other ABC Transporters

While P-gp is the most extensively studied target of this compound, evidence suggests that it can also inhibit other ABC transporters implicated in multidrug resistance, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[8] This broader inhibitory profile makes this compound a potentially more effective agent for overcoming MDR in tumors that express multiple efflux pumps.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reversing multidrug resistance has been quantified in numerous in vitro studies. The following tables summarize key data on its impact on the cytotoxicity of various chemotherapeutic agents and on intracellular drug accumulation.

Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Drugs in MDR Cancer Cell Lines

| Cell Line | Chemotherapeutic Drug | This compound Concentration | IC50 without this compound (nM) | IC50 with this compound (nM) | Fold Reversal of Resistance |

| MCF-7/ADR (Breast Cancer) | Doxorubicin | 10 µM | ~5,000 | ~200 | ~25 |

| A2780/T (Ovarian Cancer) | Paclitaxel | 5 µM | ~250 | ~25 | ~10 |

| KB-8-5 (Epidermoid Carcinoma) | Paclitaxel | 50 µM | >1000 | ~50 | >20 |

| H460/taxR (Lung Cancer) | Paclitaxel | 50 µM | >1000 | ~100 | >10 |

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Effect of this compound on Intracellular Accumulation of P-gp Substrates

| Cell Line | P-gp Substrate | This compound Concentration | Increase in Intracellular Accumulation |

| MCF-7/ADR | Rhodamine 123 | 10 µM | ~5-fold |

| KB-8-5 | Doxorubicin | 50 µM | Significant increase |

| H460/taxR | Rhodamine 123 | 50 µM | Significant increase |

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in overcoming multidrug resistance.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12]

Materials:

-

MDR and parental cancer cell lines

-

Complete cell culture medium

-

Chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the chemotherapeutic drug with and without a fixed, non-toxic concentration of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the drug/Tocofersolan-containing medium. Include appropriate controls (untreated cells, cells treated with this compound alone).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay measures the efflux of the fluorescent P-gp substrate Rhodamine 123 from cells, providing a direct assessment of P-gp activity.[13][14][15][16]

Materials:

-

MDR and parental cancer cell lines

-

Rhodamine 123

-

This compound

-

Verapamil (positive control for P-gp inhibition)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells and resuspend them in culture medium.

-

Load the cells with Rhodamine 123 by incubating them with a specific concentration of the dye for a defined period (e.g., 30-60 minutes at 37°C).

-

Wash the cells with ice-cold PBS to remove excess Rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed medium containing either no inhibitor (control), this compound, or Verapamil.

-

Incubate the cells at 37°C to allow for P-gp-mediated efflux of Rhodamine 123.

-

At various time points, take aliquots of the cell suspension and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

-

A decrease in fluorescence over time indicates active efflux. Inhibition of efflux by this compound will result in a slower rate of fluorescence decrease compared to the control.

P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated cell membranes, and how it is affected by substrates and inhibitors like this compound.[17][18][19]

Materials:

-

Cell membranes isolated from P-gp overexpressing cells

-

ATP

-

Verapamil (P-gp substrate for stimulation)

-

This compound

-

Reaction buffer

-

Inorganic phosphate detection reagent (e.g., malachite green-based reagent)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the P-gp-rich membranes in the reaction buffer.

-

Add Verapamil to stimulate the basal ATPase activity of P-gp.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction and measure the amount of inorganic phosphate released using the detection reagent and a microplate reader.

-

The inhibition of ATPase activity by this compound is determined by the reduction in phosphate release compared to the stimulated control.

Signaling Pathways Modulated by this compound

Beyond its direct effects on P-gp, this compound and its parent molecule, vitamin E, can influence intracellular signaling pathways that are often dysregulated in cancer and contribute to drug resistance.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[20][21][22] Aberrant activation of this pathway is common in many cancers and is associated with resistance to chemotherapy. Tocopherols have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While the direct effects of this compound on this pathway in the context of MDR are still under investigation, its ability to modulate this key survival pathway may contribute to its overall anti-cancer and chemosensitizing effects.

References

- 1. Overcoming Cancer Multi-drug Resistance (MDR): Reasons, mechanisms, nanotherapeutic solutions, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in Research of Nanotherapeutics for Overcoming Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin E Reverses Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin E D-alpha-tocopheryl polyethylene glycol 1000 succinate-conjugated liposomal docetaxel reverses multidrug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of the inhibition action of TPGS on tumor cells and its combined use with chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of TPGS and its derivatives inhibiting P-glycoprotein efflux pump and application for reversing multidrug resistance in hepatocellular carcinoma - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Vitamin E as promising adjunct treatment option in the combat of infectious diseases caused by bacterial including multi-drug resistant pathogens – Results from a comprehensive literature survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchhub.com [researchhub.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. apexbt.com [apexbt.com]

- 17. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers | Semantic Scholar [semanticscholar.org]

- 21. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

The Intricate Dance of Self-Assembly: A Technical Guide to Tocofersolan Micelles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocofersolan, or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), a water-soluble derivative of vitamin E, has garnered significant attention in pharmaceutical sciences for its ability to self-assemble into micelles. These nanostructures serve as potent drug delivery vehicles, enhancing the solubility, stability, and bioavailability of poorly water-soluble therapeutic agents. This technical guide delves into the core principles governing the self-assembly of this compound micelles, providing a comprehensive overview of their formation, characterization, and applications. Detailed experimental protocols for their preparation and analysis are presented, alongside a quantitative summary of their key physicochemical properties. Furthermore, this guide visualizes critical pathways and workflows to facilitate a deeper understanding of their mechanism of action and development process.

The Genesis of Assembly: Understanding the Micellization of this compound

This compound is an amphiphilic molecule, possessing a hydrophilic polyethylene glycol (PEG) 1000 head and a lipophilic vitamin E tail, linked by a succinate ester. This dual nature is the driving force behind its self-assembly in aqueous environments.[1] At low concentrations, this compound exists as individual molecules (unimers). However, as the concentration increases and surpasses a critical threshold known as the Critical Micelle Concentration (CMC) , the unimers spontaneously associate to form spherical micelles.[2][3]

This process, known as micellization, is thermodynamically driven, primarily by the hydrophobic effect. The lipophilic vitamin E tails aggregate to form a core, minimizing their contact with water, while the hydrophilic PEG chains form a protective corona, interfacing with the aqueous medium. This arrangement creates a stable nanocarrier with a hydrophobic core capable of encapsulating lipophilic drugs.

Several factors can influence the CMC and the resulting micelle properties, including temperature, the presence of electrolytes, and the incorporation of a drug payload.[4][5] For non-ionic surfactants like this compound, the CMC generally decreases with an initial increase in temperature.[4]

Quantitative Characterization of this compound Micelles

The physicochemical properties of this compound micelles are critical determinants of their in vitro and in vivo performance. Key parameters include the Critical Micelle Concentration (CMC), particle size (hydrodynamic diameter), Polydispersity Index (PDI), and zeta potential.

| Parameter | Typical Value Range | Significance | Factors Influencing the Value |

| Critical Micelle Concentration (CMC) | 0.02 - 0.2 mg/mL (in water) | Indicates the concentration required for micelle formation. A lower CMC suggests greater stability upon dilution in the bloodstream. | Temperature, presence of co-solvents, and encapsulated drug.[4][6] |

| Particle Size (Hydrodynamic Diameter) | 10 - 100 nm | Influences biodistribution, cellular uptake, and clearance. Nanoparticles in this range can exploit the enhanced permeability and retention (EPR) effect for tumor targeting. | Drug loading, polymer concentration, and preparation method.[7][8][9] |

| Polydispersity Index (PDI) | < 0.3 | A measure of the size distribution uniformity. Lower PDI values indicate a more homogenous population of micelles. | Preparation method and optimization of formulation parameters. |

| Zeta Potential | Slightly negative to neutral | Indicates the surface charge of the micelles and predicts their stability in suspension. Values close to neutral can help avoid rapid clearance by the reticuloendothelial system. | The chemical nature of the encapsulated drug and the pH of the medium.[10][11] |

Crafting the Nanocarrier: Experimental Protocols

The successful formulation of this compound micelles relies on precise and reproducible experimental procedures. Below are detailed methodologies for their preparation and characterization.

Preparation of this compound Micelles

Two common methods for preparing drug-loaded this compound micelles are the thin-film hydration and solvent evaporation techniques.

This method is widely used for its simplicity and effectiveness in encapsulating hydrophobic drugs.

Protocol:

-

Dissolution: Dissolve a specific amount of this compound and the hydrophobic drug in a suitable organic solvent (e.g., ethanol, chloroform, or a mixture thereof) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a controlled temperature (typically 40-60°C). This process leaves a thin, uniform film of the drug and polymer on the inner surface of the flask.

-

Vacuum Drying: Place the flask under high vacuum for several hours to ensure complete removal of any residual organic solvent.

-

Hydration: Add a pre-heated aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the flask.

-

Micelle Formation: Agitate the flask (e.g., by gentle shaking or sonication) until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed.

-

Purification (Optional): To remove any unencapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter or purified by dialysis.

This technique is particularly useful for encapsulating drugs that are sensitive to the heating step in the thin-film hydration method.[12][13][14]

Protocol:

-

Organic Phase Preparation: Dissolve this compound and the drug in a water-immiscible organic solvent (e.g., dichloromethane or acetone).

-

Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to aid in emulsification.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. As the solvent is removed, the polymer precipitates, leading to the formation of drug-loaded micelles.

-

Purification: The resulting micellar suspension is then centrifuged and washed to remove any free drug and excess surfactant.

Characterization of this compound Micelles

Accurate characterization is essential to ensure the quality and performance of the formulated micelles.

This method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[15][16][17]

Protocol:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of this compound solutions in water with concentrations spanning the expected CMC.

-

Probe Incorporation: Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid excimer formation.

-

Equilibration: Allow the solutions to equilibrate for a specified time (e.g., 24 hours) in the dark.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

-

Data Analysis: Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

DLS is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension.[18][19][20][21]

Protocol:

-

Sample Preparation: Dilute the micellar solution with filtered, deionized water or an appropriate buffer to a suitable concentration for DLS analysis. The concentration should be high enough to produce a stable scattering signal but low enough to avoid multiple scattering effects.

-

Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity, and refractive index of the dispersant.

-

Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform the measurement, which typically involves acquiring multiple runs.

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution, mean hydrodynamic diameter (Z-average), and the Polydispersity Index (PDI).

-

Zeta Potential Measurement: For zeta potential measurement, the diluted sample is placed in a specific electrophoresis cell. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

ITC directly measures the heat changes associated with micelle formation, providing valuable information about the thermodynamics of the self-assembly process.[22][23][24][25]

Protocol:

-

Sample Preparation: Prepare a concentrated solution of this compound in the syringe and a dilute solution (or just the buffer) in the sample cell.

-

Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volume.

-

Titration: Inject small aliquots of the concentrated this compound solution into the sample cell at regular intervals. The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the enthalpy change per mole of injectant. A plot of enthalpy change versus the total concentration of this compound in the cell will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the plateau region provides the enthalpy of micellization (ΔH_mic). From the CMC and ΔH_mic, the Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can be calculated.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. biotech-asia.org [biotech-asia.org]

- 5. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pjps.pk [pjps.pk]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. The Effect of Drug Loading on Micelle Properties: Solid-State NMR as a Tool to Gain Structural Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SOP for Solvent Evaporation Method for Nanoparticles – SOP Guide for Pharma [pharmasop.in]

- 13. tandfonline.com [tandfonline.com]

- 14. kinampark.com [kinampark.com]

- 15. researchgate.net [researchgate.net]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. rsc.org [rsc.org]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 20. muser-my.com [muser-my.com]

- 21. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry [mdpi.com]

- 23. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Tocofersolan-Based Nanoformulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of Tocofersolan (D-α-tocopheryl polyethylene glycol 1000 succinate, TPGS)-based nanoformulations. This compound is a non-ionic surfactant and a water-soluble derivative of vitamin E, widely utilized in pharmaceutical formulations to enhance the solubility, permeability, and bioavailability of poorly water-soluble drugs. Its amphiphilic nature makes it an excellent excipient for creating various nanocarriers, including nanoparticles, micelles, and nanoemulsions.

Overview of Preparation Methods

Several methods can be employed to prepare this compound-based nanoformulations. The choice of method depends on the physicochemical properties of the drug to be encapsulated, the desired characteristics of the nanoformulation (e.g., particle size, drug loading), and the scale of production. The most common methods are:

-

Nanoprecipitation: A simple and rapid method where a solution of the drug and polymer (often a copolymer with this compound) in a water-miscible organic solvent is rapidly mixed with an aqueous phase, leading to the precipitation of nanoparticles.

-

Thin-Film Hydration: This method involves dissolving the drug and lipids/polymers (including this compound) in an organic solvent, followed by evaporation of the solvent to form a thin film. The film is then hydrated with an aqueous solution to form nano-sized micelles or liposomes.[1]

-

Emulsification-Solvent Evaporation: An organic phase containing the drug and polymer is emulsified in an aqueous phase containing a stabilizer like this compound. The organic solvent is then evaporated, resulting in the formation of nanoparticles.[2]

-

Solvent Casting: This method is particularly useful for preparing micellar formulations. The drug and this compound are dissolved in a common solvent, which is then evaporated to form a solid dispersion that readily forms micelles upon hydration.

Experimental Protocols

Here, we provide detailed protocols for the preparation of this compound-based nanoformulations using the aforementioned methods.

Nanoprecipitation for Paclitaxel-Loaded TPGS-b-PCL Nanoparticles

This protocol describes the preparation of paclitaxel-loaded nanoparticles using a biodegradable copolymer of α-tocopheryl polyethylene glycol 1000-b-polycaprolactone (TPGS-b-PCL).[3]

Materials:

-

Paclitaxel (PTX)

-

TPGS-b-PCL copolymer

-

Acetone

-

Phosphate Buffered Saline (PBS)

-

D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) as an additional stabilizer

Procedure:

-

Organic Phase Preparation: Dissolve 90 mg of TPGS-b-PCL copolymer and 6 mg of paclitaxel in 30 mL of acetone.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing TPGS in 40 mL of PBS.

-

Nanoprecipitation: Rapidly inject the organic phase into the aqueous phase under magnetic stirring (600 rpm).

-

Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature (25°C) for 24 hours to ensure complete removal of acetone.

-

Purification: (Optional but recommended) Centrifuge the nanoparticle suspension to pellet the nanoparticles, remove the supernatant, and resuspend in a fresh aqueous medium to remove any unencapsulated drug and excess surfactant.

Workflow Diagram:

Caption: Nanoprecipitation workflow for TPGS-b-PCL nanoparticles.

Thin-Film Hydration for Curcumin-Loaded TPGS Micelles

This protocol is adapted for the encapsulation of a hydrophobic drug, curcumin, into this compound micelles.[1]

Materials:

-

Curcumin (CCM)

-

D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS)

-

Chloroform

-

Methanol

-

Aqueous buffer (e.g., PBS)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10% (w/v) stock solution of curcumin in methanol.

-

Prepare a 0.01–1.00% (w/v) stock solution of TPGS in chloroform.

-

-

Film Formation:

-

In a round-bottom flask, mix the required volumes of the curcumin and TPGS stock solutions to achieve the desired drug-to-polymer ratio (e.g., a minimal TPGS:CCM weight ratio of 5:1 has been reported to be effective).

-

Attach the flask to a rotary evaporator and evaporate the solvents at 50°C until a thin, dry film is formed on the inner surface.

-

Further dry the film under vacuum for at least 12 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired volume of pre-warmed aqueous buffer to the flask.

-

Agitate the flask (e.g., by gentle swirling or sonication) until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed.

-

Workflow Diagram:

Caption: Thin-film hydration workflow for TPGS micelles.

Emulsification-Solvent Evaporation for Docetaxel-Loaded PLGA Nanoparticles

This protocol details the preparation of docetaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using this compound as a stabilizer.[2][4]

Materials:

-

Docetaxel

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve docetaxel and 100 mg of PLGA in 2 mL of dichloromethane.

-

Aqueous Phase Preparation: Prepare an aqueous solution of TPGS (e.g., 0.03% w/v).

-

Emulsification:

-

Add the organic phase to 40 mL of the aqueous TPGS solution.

-

Emulsify the mixture using a probe sonicator (e.g., 100-130 W for 5 minutes) in an ice bath to form an oil-in-water (O/W) emulsion.

-

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours or overnight to allow for the complete evaporation of dichloromethane.

-

Nanoparticle Collection:

-

Centrifuge the nanoparticle suspension (e.g., at 8000 rpm) to collect the nanoparticles.

-

Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

-

Lyophilize the washed nanoparticles for long-term storage.

-

Workflow Diagram:

Caption: Emulsion-solvent evaporation workflow.

Physicochemical Characterization Data

The following tables summarize the physicochemical properties of this compound-based nanoformulations prepared by different methods as reported in the literature.

Table 1: Nanoparticles Prepared by Nanoprecipitation

| Drug | Polymer/Lipid System | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Paclitaxel | TPGS-b-PCL | 132 ± 15 | 0.11 ± 0.03 | 97.1 ± 1.0 | 4.99 ± 0.33 | [3] |

| Simvastatin | TPGS-stabilized Liposome-PLGA | < 100 | - | > 90 | - | [5] |

Table 2: Micelles Prepared by Thin-Film Hydration

| Drug | Polymer/Lipid System | TPGS:Drug Ratio (w/w) | Particle Size (nm) | Reference |

| Curcumin | TPGS | 5:1 | ~12 | [1] |

Table 3: Nanoparticles Prepared by Emulsification-Solvent Evaporation

| Drug | Polymer/Lipid System | TPGS Concentration (%) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |

| Docetaxel | PLGA | 0.03 | - | > 90 | [4] |

| Acyclovir | PLGA | 0.3 | 262.38 ± 11.85 | - | [6] |

Table 4: Nanoemulsions

| Active Ingredient | Oil Phase | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| α-Tocopherol | Medium Chain Triglycerides | 65.2 - 89.9 | < 0.15 | -17.68 to -18.03 | [7] |

| α-Tocopherol | - | 80 - 400 | - | ~ -40 | [8] |

Signaling Pathways and Mechanisms of Action

This compound not only acts as a formulation excipient but can also influence biological processes. For instance, TPGS is known to be an inhibitor of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells. By inhibiting P-gp, this compound-based nanoformulations can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their therapeutic efficacy.

Diagram of P-gp Inhibition by this compound Nanoformulations:

Caption: TPGS-mediated inhibition of P-gp enhances drug accumulation.

These protocols and data serve as a starting point for the development of novel this compound-based nanoformulations. Researchers should optimize the formulation parameters based on their specific drug and application to achieve the desired physicochemical properties and therapeutic outcomes.

References

- 1. Synthesis of TPGS/Curcumin Nanoparticles by Thin-Film Hydration and Evaluation of Their Anti-Colon Cancer Efficacy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fabrication of TPGS-Stabilized Liposome-PLGA Hybrid Nanoparticle Via a New Modified Nanoprecipitation Approach: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Employing a PLGA-TPGS based nanoparticle to improve the ocular delivery of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-α-tocopherol nanoemulsions: Size properties, rheological behavior, surface tension, osmolarity and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical and pharmacological characterization of alpha-tocopherol-loaded nano-emulsion system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tocofersolan in Oral Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural vitamin E.[1] Its amphipathic nature, comprising a lipophilic α-tocopherol head and a hydrophilic polyethylene glycol (PEG) tail, makes it a versatile excipient in pharmaceutical formulations.[1] this compound has garnered significant attention for its ability to enhance the oral bioavailability of poorly water-soluble drugs through various mechanisms, including increased drug solubility, improved permeability, and inhibition of efflux pumps like P-glycoprotein (P-gp).[2][3]

These application notes provide a comprehensive overview of the use of this compound in oral drug delivery systems, including its mechanisms of action, quantitative data on its performance, and detailed protocols for formulation and evaluation.

Mechanisms of Action

This compound enhances oral drug delivery through a multi-faceted approach:

-

Enhanced Solubilization: As a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 13, this compound can form micelles in aqueous environments.[1] This micellar encapsulation significantly increases the solubility of hydrophobic drugs, a critical factor for their absorption.[1][4]

-

Permeability Enhancement: this compound can improve drug permeation across the intestinal epithelium. This is attributed to its ability to interact with cell membranes and potentially modulate tight junctions, facilitating the transport of drug molecules.[5] The tocopherol component of the molecule may also play a role in enhancing the expression of tight junction proteins.[5][6]

-

P-glycoprotein (P-gp) Inhibition: P-gp is an efflux transporter present in the intestinal epithelium that actively pumps drugs out of cells, reducing their absorption. This compound has been shown to inhibit P-gp, likely by modulating the transporter's ATPase activity, thereby preventing the efflux of co-administered drug substrates and increasing their intracellular concentration and subsequent absorption.[7][8][9]

Data Presentation: Performance of this compound

The following tables summarize the quantitative impact of this compound on the solubility and bioavailability of various drugs.

Table 1: Enhancement of Aqueous Solubility of Poorly Soluble Drugs using this compound.

| Drug | Initial Solubility (µg/mL) | Formulation Details | This compound Concentration | Final Solubility (µg/mL) | Fold Increase | Reference(s) |

| Amprenavir | 36 | Micellar solution | Not specified | 720 | 20 | [1] |

| Paclitaxel | 1.34 | Aqueous solution | 5 mg/mL | 50 | ~38 | [1] |

| Nifedipine | - | Solid Dispersion (Fusion Method) | Various ratios | Significantly increased | - | [4] |

| Griseofulvin | - | Mixed micellar solution | Not specified | Positive effect observed | - | [10] |

| Felodipine | - | Mixed micellar solution | Not specified | Positive effect observed | - | [10] |

Table 2: Enhancement of Oral Bioavailability of Drugs Formulated with this compound.

| Drug | Formulation | Animal Model | Improvement in Bioavailability (Fold Increase) | Reference(s) |

| Curcumin | Lipid Nanocapsules | Sprague Dawley rats | ~12 (AUC) | [11] |

| γ-Tocotrienol | SEDDS | Rats | ~2 (AUC) | [9] |

| δ-Tocotrienol | SEDDS | Rats | Significantly higher at 0.5 mg/kg | [9] |

| Etoposide | Solution | Rat (everted gut sac) | Significantly enhanced permeability | [12] |

| Berberine | Not specified | Rats | Enhanced intestinal absorption | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for a poorly water-soluble drug using this compound as a surfactant.

Materials:

-

Poorly water-soluble Active Pharmaceutical Ingredient (API)

-

Oil phase (e.g., Capmul MCM, Maisine® 35-1)

-

This compound (Surfactant)

-

Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)

-

Distilled water

-

Vortex mixer

-

Water bath

Procedure:

-

Excipient Selection:

-

Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

-

-

Constructing Pseudo-Ternary Phase Diagrams:

-

Prepare various ratios of the oil, surfactant (this compound), and co-surfactant (Smix). Common Smix ratios are 1:1, 2:1, and 1:2 (w/w).

-

For each Smix ratio, mix the oil and Smix in different proportions (e.g., from 9:1 to 1:9).

-

Titrate each mixture with water dropwise under gentle agitation.

-

Observe the formation of emulsions and identify the clear and stable microemulsion region. This region represents the optimal concentrations for the SEDDS formulation.

-

-

Formulation Preparation:

-

Based on the phase diagram, select an optimized ratio of oil, this compound, and co-surfactant.

-

Accurately weigh the required amounts of the oil, this compound, and co-surfactant into a glass vial.

-

Heat the mixture in a water bath at 40-60°C to ensure homogeneity, if necessary.

-

Add the pre-weighed API to the mixture and vortex until a clear, homogenous solution is obtained.

-

-

Characterization:

-

Self-Emulsification Time: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) in a beaker with gentle stirring. Record the time taken for the formation of a clear microemulsion.

-

Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

-

Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

-

Protocol 2: Preparation of this compound-Stabilized Nanoparticles by Emulsion-Solvent Evaporation

Objective: To prepare polymeric nanoparticles encapsulating a hydrophobic drug, using this compound as a stabilizer.

Materials:

-

Hydrophobic API

-

Biodegradable polymer (e.g., PLGA, PLA)

-

This compound

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Aqueous phase (e.g., distilled water, PVA solution)

-

Homogenizer or sonicator

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Organic Phase Preparation:

-

Dissolve the API and the polymer (e.g., PLGA) in a suitable organic solvent.

-

-

Aqueous Phase Preparation:

-

Dissolve this compound in the aqueous phase. The concentration of this compound will influence nanoparticle size and stability.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed. This will form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Continuously stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

-

-

Nanoparticle Recovery:

-

Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

-

Wash the nanoparticles with distilled water to remove any unentrapped drug and excess this compound.

-

Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.

-

-

Characterization:

-

Particle Size and Morphology: Analyze the size, PDI, and zeta potential using DLS. Visualize the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

-

Encapsulation Efficiency and Drug Loading: Determine the amount of drug encapsulated within the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a suitable solvent.

-

Protocol 3: In Vitro Caco-2 Cell Permeability Assay

Objective: To evaluate the effect of this compound on the permeability of a drug across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 12-well or 24-well plates)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Test drug and its formulation with this compound

-

Lucifer Yellow (a marker for paracellular pathway integrity)

-

TEER meter

-

LC-MS/MS or HPLC for drug quantification

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells according to standard protocols.

-

Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer using a TEER meter. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates good monolayer integrity.

-

Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

-

-

Permeability Study:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the drug solution (with and without this compound) to the apical (A) side (for A to B transport study) or the basolateral (B) side (for B to A transport study).

-

Add fresh HBSS to the receiver compartment.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

-

-

Sample Analysis:

-

Quantify the drug concentration in the collected samples using a validated analytical method like LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.

-

Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

-

Protocol 4: P-glycoprotein (P-gp) ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of P-gp.

Materials:

-

P-gp-rich cell membranes (e.g., from Sf9 insect cells or P-gp overexpressing cancer cell lines)

-

ATP

-

ATPase assay buffer

-

Sodium orthovanadate (a P-gp ATPase inhibitor)

-

Test compound (this compound)

-

Substrate for P-gp (e.g., verapamil, which stimulates ATPase activity)

-

Phosphate detection reagent (e.g., malachite green-based reagent)

-

96-well plate

-

Plate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the P-gp-rich membranes.

-

Add the test compound (this compound) at various concentrations.

-

Include control wells:

-

Basal activity (membranes only)

-

Substrate-stimulated activity (membranes + P-gp substrate like verapamil)

-

Inhibited activity (membranes + sodium orthovanadate)

-

-

-

Initiate Reaction:

-

Add ATP to all wells to start the reaction.

-

Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

-

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction by adding the phosphate detection reagent.

-

Allow color to develop according to the reagent's instructions.

-

-

Measure Absorbance:

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of inorganic phosphate (Pi) released in each well.

-

Determine the P-gp specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.

-

Plot the P-gp ATPase activity as a function of this compound concentration to determine its inhibitory or stimulatory effect.

-

Mandatory Visualizations

Caption: Workflow for the formulation and characterization of a this compound-based SEDDS.

Caption: Proposed mechanism of P-glycoprotein inhibition by this compound.

Conclusion

This compound is a highly effective and versatile excipient for enhancing the oral delivery of poorly water-soluble drugs. Its ability to act as a solubilizer, permeability enhancer, and P-gp inhibitor makes it a valuable tool in the development of various oral drug delivery systems, including SEDDS, nanoparticles, and solid dispersions. The protocols provided herein offer a foundation for researchers to formulate and evaluate this compound-based drug delivery systems to improve the therapeutic efficacy of a wide range of pharmaceutical compounds.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]